Dimefluthrin
Description
Historical Context of Pyrethroid Development and the Discovery of Dimefluthrin (B1295995)
The history of pyrethroid development is intrinsically linked to the study of natural pyrethrins (B594832), whose insecticidal properties have been recognized for centuries. The active insecticidal constituents of pyrethrins were first identified in the early 20th century. researchgate.net These natural compounds act on the nervous systems of insects, causing paralysis and death. researchgate.net However, natural pyrethrins suffer from limitations such as instability in sunlight and heat, as well as variability in supply due to their agricultural origin. sumitomo-chem.co.jp
The elucidation of the chemical structures of pyrethrin I and II in the 1920s paved the way for the synthesis of analogous compounds with improved properties. wikipedia.org This marked the beginning of synthetic pyrethroid development. Early synthetic pyrethroids, developed in the 1960s, aimed to replicate the action mechanisms of natural pyrethrum while enhancing metabolic stability. mdpi.comresearchgate.net Compounds like allethrin, tetramethrin, resmethrin, and bioresmethrin (B1667281) were among the first generation of synthetic pyrethroids. wikipedia.orgmdpi.com These initial synthetic pyrethroids were primarily used in household applications due to their susceptibility to photodegradation. mdpi.com
Research efforts continued to develop pyrethroids with enhanced characteristics, including greater photostability and increased insecticidal activity. This ongoing research trajectory led to the discovery of this compound. This compound was identified in 2000 by Tatsuya Mori at Sumitomo Chemical Co., Ltd. researchgate.net Its discovery involved the modification of the alcohol part of natural pyrethrin to 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. sumitomo-chem.co.jp This structural modification contributed to this compound's notable insecticidal properties.
Evolution of Pyrethroid Insecticides and the Research Trajectory of this compound
The evolution of pyrethroid insecticides has been characterized by structural modifications aimed at improving efficacy, stability, and expanding the spectrum of controlled pests. Following the first generation of synthetic pyrethroids, subsequent research focused on developing compounds with higher potency and better environmental persistence. The development of compounds like fenvalerate, which lacked the cyclopropyl (B3062369) ring present in many pyrethroids, demonstrated the potential for structural diversity within this class of insecticides. wikipedia.org
This compound represents a later development in this evolutionary process, specifically researched for its potent knockdown activity. Research has shown that this compound exhibits faster knockdown efficacy against certain mosquito species, such as Culex pipiens pallens and Culex quinquefasciatus, compared to d-allethrin (B1317032) in mosquito coil formulations. chemicalbook.comresearchgate.net This rapid knockdown effect is a valuable characteristic for household insecticides and public health applications.
Further research building upon the structure of this compound has led to the discovery of related compounds with modified properties. For instance, modifications to the acid moiety of this compound resulted in the discovery of metofluthrin, a pyrethroid exhibiting significant knockdown activity in non-heating devices. ishs.orgactahort.org This highlights how research into this compound has contributed to the development of new insecticide formulations and application methods.
Comparative studies have been conducted to evaluate the bio-efficacy of this compound alongside other conventional and new generation pyrethroids. Research comparing this compound, metofluthrin, and meperfluthrin (B587406) with transfluthrin (B58387), permethrin (B1679614), deltamethrin (B41696), and prallethrin (B1678036) against Culex quinquefasciatus mosquitoes found higher bio-efficacy in this compound, metofluthrin, and meperfluthrin compared to transfluthrin. nih.gov These studies contribute to understanding the relative effectiveness of different pyrethroids and identifying potential mechanisms of resistance.
The research trajectory of this compound, therefore, fits within the broader history of pyrethroid development, representing a step towards synthesizing compounds with enhanced knockdown speed and thermal stability for specific applications like volatile heating devices. sumitomo-chem.co.jp Ongoing research continues to explore the properties and potential applications of this compound and its derivatives in the context of insecticide resistance and the need for effective pest control strategies.
Data Table: Comparative Knockdown Activity
| Compound | Test Organism | Formulation | KT50 (minutes) (vs. d-allethrin) | Source |
| This compound | Culex pipiens pallens | Mosquito Coil | Faster knockdown than d-allethrin | chemicalbook.com |
| This compound | Culex quinquefasciatus | Mosquito Coil | Faster knockdown than d-allethrin | chemicalbook.com |
| This compound | House flies (Musca domestica) | Aerosol | ~20-fold higher than Tetramethrin | sumitomo-chem.co.jp |
| This compound | German cockroaches (Blattella germanica) | Aerosol | ~30-fold higher than Tetramethrin | sumitomo-chem.co.jp |
Note: KT50 represents the time taken to achieve 50% knockdown of the test insect population.
Data Table: Bio-efficacy Comparison Against Culex quinquefasciatus
| Compound | Bio-efficacy (vs. Transfluthrin) | Source |
| This compound | Higher bio-efficacy | nih.gov |
| Metofluthrin | Higher bio-efficacy | nih.gov |
| Meperfluthrin | Higher bio-efficacy | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWCJRMYMAMSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058043 | |
| Record name | Dimefluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271241-14-6 | |
| Record name | Dimefluthrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimefluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMEFLUTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Chemistry and Advanced Synthetic Research of Dimefluthrin
Research into Novel Synthetic Methodologies for Dimefluthrin (B1295995) and its Analogs
The synthesis of pyrethroids, including this compound, often involves the esterification of a cyclopropanecarboxylic acid derivative with an alcohol component. chemicalbook.commdpi.com A typical procedure for the synthesis of chrysanthemates, such as this compound, involves the reaction of (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol in the presence of pyridine. chemicalbook.com This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) under controlled temperature conditions, such as ice-cooling, followed by stirring at room temperature. chemicalbook.com
Research into novel synthetic methodologies aims to improve efficiency, yield, and potentially the stereoselectivity of pyrethroid synthesis. While specific novel methodologies solely focused on this compound's synthesis are not extensively detailed in the provided results, the broader field of organic synthesis, particularly for complex molecules like pyrethroids, is constantly evolving. Modern techniques such as microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and solid-phase synthesis are being explored for the efficient assembly of diverse organic compounds, including heterocyclic structures and macrocycles, which share some synthetic complexities with pyrethroids. ijrpr.comnih.govmdpi.comchemistrydocs.com These advancements in synthetic chemistry could potentially be applied or adapted for the synthesis of this compound and its analogs in the future.
One reported synthesis process for a related pyrethroid compound, 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl-1R-(Z)-3-(3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane carboxylate, involves acyl chloridization of the carboxylic acid with a reagent like thionyl chloride, followed by reaction with the corresponding alcohol. google.com This highlights the use of activated acid intermediates in pyrethroid synthesis.
Structure-Activity Relationship (SAR) Investigations for Optimizing this compound's Biological Potency
Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to a molecule's structure affect its biological activity. For pyrethroids like this compound, SAR investigations aim to optimize insecticidal potency and knockdown activity. chemicalbook.comresearchgate.netacs.org
This compound itself is a result of SAR studies on pyrethroid structures. Modifications to the alcohol moiety of existing pyrethroids, such as d-allethrin (B1317032), led to the discovery that 2,3,5,6-tetrafluorobenzyl (1R,3R)-chrysanthemate exhibited faster knockdown activity. chemicalbook.com Further modifications within this series revealed that the 2,3,5,6-tetrafluoro-4-methoxymethyl analogue (this compound) showed the highest insecticidal activity against certain mosquito species and faster knockdown efficacy compared to d-allethrin in mosquito coil formulations. chemicalbook.com
SAR analysis in pyrethroids often focuses on the impact of functional groups on insecticidal potency and interactions with the target site, voltage-gated sodium channels in insect nerve cells. ontosight.aimedkoo.comresearchgate.net The presence of fluorinated phenyl groups, as seen in this compound, is common in pesticide molecules and contributes to their properties. acs.org
SAR studies can involve the synthesis and evaluation of a series of analogs with systematic structural variations to identify key features that enhance activity. For instance, research on other compound classes, such as 5-aryl-cyclopenta[c]pyridine derivatives, has shown that the introduction of aromatic rings and specific substituents can enhance biological activity through interactions with receptor proteins. acs.org Similarly, the introduction of electron-withdrawing groups on a benzene (B151609) ring has been observed to increase bactericidal activity in some compound series. acs.org These principles of structural modification and their impact on activity are relevant to SAR investigations of this compound and its potential derivatives.
Rational Design and Development of this compound Derivatives: A Case Study in Pyrethroid Innovation
Rational design in the development of this compound derivatives involves using the knowledge gained from structural chemistry and SAR studies to create new compounds with improved properties. nih.gov This can include enhancing insecticidal potency, broadening the spectrum of activity, overcoming resistance, or improving environmental profiles.
This compound itself can be seen as a product of rational design within the pyrethroid class, building upon the core structure of chrysanthemates and incorporating the tetrafluorobenzyl alcohol moiety with a methoxymethyl group to optimize activity against target pests like mosquitoes. chemicalbook.commdpi.com
Further innovation in pyrethroid chemistry, exemplified by the development of compounds like Momfluorothrin, demonstrates the continued effort to modify existing pyrethroid structures to achieve superior performance. sumitomo-chem.co.jp Momfluorothrin, for instance, was developed by considering structural changes in the acid part of pyrethroids, specifically the substitution of a cyano group for one methyl group of the isobutenyl group in this compound. sumitomo-chem.co.jp This modification resulted in a compound with significantly higher knockdown activity against house flies and German cockroaches compared to existing pyrethroids like Tetramethrin. sumitomo-chem.co.jp
The rational design process often involves:
Identifying key structural features responsible for desired activity based on SAR.
Designing and synthesizing new analogs with targeted modifications.
Evaluating the biological activity of the new compounds.
Analyzing the new SAR to refine the design process.
Neurophysiological Mechanisms of Dimefluthrin S Insecticidal Action
Molecular Interactions of Dimefluthrin (B1295995) with Insect Neural Targets
This compound, like other pyrethroids, primarily targets voltage-gated sodium channels in the nerve cell membranes of insects. ontosight.aimedkoo.comherts.ac.ukwikipedia.org These channels are crucial for the generation and propagation of action potentials, the electrical signals that nerve cells use to communicate. wikipedia.orgscience.govresearchgate.net Pyrethroids bind to these sodium channels, interfering with their normal function. ontosight.aimedkoo.comherts.ac.ukwikipedia.org
The interaction is stereospecific, meaning that the specific three-dimensional arrangement of the this compound molecule influences its potency in disrupting sodium channel function. nih.gov The binding of this compound prolongs the open state of the sodium channels, preventing them from closing properly. wikipedia.orgnih.govresearchgate.net This prolonged opening leads to an influx of sodium ions into the nerve cell. ontosight.ai
Disruption of Ion Channel Dynamics and Subsequent Neuromuscular Dysfunction by this compound
The persistent influx of sodium ions caused by this compound binding prevents the nerve membrane from repolarizing. ontosight.aiwikipedia.org This results in a permanently depolarized state of the axonal membrane. wikipedia.org The inability of the nerve to repolarize disrupts the normal transmission of nerve impulses. wikipedia.orgresearchgate.net
Comparative Electrophysiological and Behavioral Analyses of this compound's Mode of Action
Electrophysiological studies are instrumental in understanding the precise effects of insecticides like this compound on neuronal activity. These studies can measure changes in membrane potential and ion flow across nerve cell membranes when exposed to the compound. Research on pyrethroids in general has utilized electrophysiology, often employing model systems like cockroach sodium channels expressed in Xenopus oocytes, to examine the detailed actions on sodium channels. researchgate.netresearchgate.net
Behavioral analyses complement electrophysiological findings by observing the outward effects of the neurophysiological disruption on insect behavior. The rapid knockdown effect observed with this compound is a direct result of its swift action on the nervous system, leading to paralysis. sentonpharm.commedkoo.commade-in-china.commade-in-china.comherts.ac.uk Studies evaluating the efficacy of this compound often include assessments of knockdown and mortality rates against target insects like mosquitoes. made-in-china.comresearchgate.net Comparative studies with other pyrethroids can highlight differences in potency and speed of action, which may correlate with variations in their molecular interactions with sodium channels or their pharmacokinetic properties. For instance, studies have compared the bio-efficacy and synergistic effects of this compound with other pyrethroids like transfluthrin (B58387), metofluthrin, and meperfluthrin (B587406) against mosquito strains. researchgate.net
Research findings often involve dose-response data and comparisons of the susceptibility of different insect species or strains to this compound. Resistance to pyrethroids, including potential reduced sensitivity to this compound, can arise from mutations in the voltage-sensitive sodium channel gene (Vssc) or increased metabolic detoxification by enzymes like P450 monooxygenases. researchgate.netresearchgate.net Electrophysiological and genetic analyses are crucial for identifying the mechanisms of resistance in insect populations. researchgate.netresearchgate.net
While specific detailed electrophysiological data solely focused on this compound across various insect species is not extensively detailed in the provided search results, the general mechanism of pyrethroids on voltage-gated sodium channels is well-established and directly applicable to this compound as a member of this class. ontosight.aimedkoo.comherts.ac.ukwikipedia.orgnih.govresearchgate.net
Entomological Efficacy Assessment of Dimefluthrin
Comparative Knockdown Activity of Dimefluthrin (B1295995) Across Vector and Pest Species
This compound is known for its fast knockdown capability herts.ac.ukkangmei.com. Studies comparing this compound with other pyrethroids have shown varying results depending on the insect species and bioassay method used. For instance, research comparing this compound and meperfluthrin (B587406) against Aedes albopictus and Aedes aegypti mosquitoes found that both exhibited higher knockdown activities than pyrethrum in fumigation and impregnated paper bioassays. This compound and meperfluthrin elicited higher knockdown rates against Ae. albopictus than Ae. aegypti in both bioassays researchgate.netjournaltocs.ac.uk. Another study indicated that this compound could have faster knockdown activity against Culex pipiens pallens and Culex quinquefasciatus compared to d-allethrin (B1317032) msptm.org.
However, the effectiveness can be influenced by insecticide resistance in mosquito populations. In evaluations of household insecticides against Aedes aegypti in Sri Lanka, a field strain showed significantly lower knockdown percentages after exposure to this compound (at 0.01% w/w in mosquito coils) compared to a reference susceptible strain, highlighting the impact of pyrethroid resistance on efficacy researchgate.net.
Comparative knockdown studies often utilize metrics like KT50 (time to 50% knockdown) and KT95 (time to 95% knockdown). Research on fire ants showed that this compound had lower KT50 and KT95 values compared to bifenthrin, indicating faster knockdown action researchgate.net.
Here is a table summarizing some comparative knockdown data:
| Insecticide | Species Tested | Bioassay Method | KT50 (minutes) | KT95 (minutes) | Reference |
| This compound | Fire Ant | Dust treatment | 1.538 | 2.825 | researchgate.net |
| Bifenthrin | Fire Ant | Dust treatment | 7.179 | 16.611 | researchgate.net |
| This compound | Cx. pipiens pallens | Vaporizer/Fumigation | Faster than d-allethrin | - | msptm.org |
| This compound | Cx. quinquefasciatus | Vaporizer/Fumigation | Faster than d-allethrin | - | msptm.org |
| This compound | Ae. albopictus | Fumigation/Impregnated Paper | Higher than pyrethrum | - | researchgate.netjournaltocs.ac.uk |
| This compound | Ae. aegypti | Fumigation/Impregnated Paper | Lower than Ae. albopictus | - | researchgate.netjournaltocs.ac.uk |
| This compound (0.01% coil) | Ae. aegypti (Field Strain, Sri Lanka) | Peet-Grady Chamber | > 60 (low knockdown) | > 60 (low knockdown) | researchgate.net |
| This compound (0.01% coil) | Ae. aegypti (Reference Strain) | Peet-Grady Chamber | < 60 (high knockdown) | < 60 (high knockdown) | researchgate.net |
Note: KT50/KT95 values are highly dependent on concentration and specific test conditions.
Insecticidal Potency and Residual Efficacy Studies of this compound Under Varied Environmental Conditions
This compound exhibits potent insecticidal activity against a broad spectrum of pests sentonpharm.comkangmei.com. Its residual efficacy, or the duration for which it remains effective after application, is a critical factor in pest management microbe-investigations.com. Environmental conditions significantly influence the residual life and potency of insecticides. Factors such as temperature, humidity, and solar exposure can lead to the degradation of chemical constituents, reducing efficacy over time microbe-investigations.comdtic.mil. High temperatures and UV radiation tend to degrade pyrethroids rapidly through photolysis and hydrolysis dtic.mil. Moisture can also wash away the product, further lowering its effectiveness microbe-investigations.com.
Studies evaluating the residual efficacy of insecticides are often conducted under variable environmental conditions to reflect real-world scenarios microbe-investigations.com. While specific detailed data on this compound's residual efficacy under varied environmental conditions were not extensively available in the search results, general principles regarding pyrethroid degradation apply dtic.mil. The frequency of insecticide treatment in vector control programs is often determined by the residual effect's duration, which is influenced by the type of surface sprayed, vector behavior, and climatic conditions who.int.
In a study on fire ants, 1.00% this compound dust showed a comprehensive control effect of 85.70% at 14 days post-treatment researchgate.net. This suggests a degree of residual activity, though the duration and effectiveness can vary significantly with environmental factors and the target pest and surface.
Field-Based Performance Evaluations of this compound Formulations in Pest Control Scenarios
This compound is utilized in various formulations, including mosquito coils, electric vaporizers, and aerosols, for indoor and outdoor pest control sentonpharm.comkangmei.com. Field evaluations are crucial to assess the practical performance of these formulations against target pest populations under real-world conditions microbe-investigations.compcpb.go.ke.
Field trials have demonstrated the effectiveness of this compound in controlling mosquitoes. For example, mosquito coils containing this compound have been evaluated for their efficacy against Anopheles, Aedes, and Culex species bioone.orgmalariaworld.org. One study found that a mosquito coil containing 0.03% this compound showed insecticidal activity, resulting in mortality rates of 81% for Anopheles albimanus, 87% for Aedes albopictus, and 69% for Culex quinquefasciatus after a 15-minute exposure period bioone.org. However, the same study noted that coils with other active ingredients like meperfluthrin at higher concentrations showed higher mortality rates bioone.org.
Field evaluations of household insecticides in areas with insecticide resistance have shown reduced efficacy of this compound formulations. In Sri Lanka, mosquito coils and liquid vaporizers containing this compound and other pyrethroids showed low knockdown and mortality rates against field strains of Aedes aegypti with known pyrethroid resistance researchgate.net. This underscores the importance of considering local resistance levels in field performance evaluations.
This compound dust formulations have also been evaluated in field trials for the control of pests like fire ants, showing good control effects at 14 days post-treatment researchgate.net.
Synergistic and Antagonistic Interactions of this compound with Other Insecticides and Adjuvants
The efficacy of an insecticide can be influenced by its interaction with other insecticides or adjuvants when used in combination eagri.orgnih.gov. These interactions can be synergistic (total effect greater than the sum of individual effects), antagonistic (total effect less than the effect of the most active component), or additive (total effect equal to the sum of individual effects) eagri.org. Understanding these interactions is important for optimizing pest control strategies and managing insecticide resistance eagri.orgresearchgate.net.
Studies have investigated the synergistic potential of various compounds with this compound, particularly against resistant insect populations. Piperonyl butoxide (PBO), a known synergist, has been shown to enhance the knockdown rate and mortality of this compound against Aedes species, suggesting that PBO can counteract metabolic resistance mechanisms involving P450 enzymes researchgate.netjournaltocs.ac.ukoup.com.
Research has also explored the synergistic effects of essential oils and their components with this compound against mosquitoes like Culex quinquefasciatus. Certain combinations of essential oil components, such as 1,8-cineole + trans-cinnamaldehyde, have demonstrated synergistic interactions with this compound, leading to improved knockdown activity nih.gov. This suggests the potential for developing formulations that combine this compound with natural synergists to enhance efficacy, especially against resistant strains nih.gov.
While synergistic interactions are beneficial, antagonistic effects can reduce the effectiveness of insecticide mixtures eagri.orgresearchgate.net. The interaction pattern can depend on the specific compounds in the mixture and their ratios researchgate.net. The potential for synergistic or antagonistic interactions between pesticides and adjuvants has also been noted, with effects sometimes being adjuvant-dependent nih.gov.
Here is a table illustrating some synergistic interactions with this compound:
| Insecticide/Mixture Components | Target Species | Interaction Type | Effect Observed | Reference |
| This compound + Piperonyl Butoxide (PBO) | Aedes albopictus | Synergistic | Increased knockdown and mortality | researchgate.netjournaltocs.ac.uk |
| This compound + Piperonyl Butoxide (PBO) | Aedes aegypti | Synergistic | Increased knockdown and mortality | researchgate.netjournaltocs.ac.uk |
| This compound + Piperonyl Butoxide (PBO) | Culex quinquefasciatus | Synergistic | Greater synergism compared to transfluthrin (B58387) + PBO | oup.com |
| This compound + 1,8-cineole + trans-cinnamaldehyde | Culex quinquefasciatus | Synergistic | Improved fumigant knockdown activity | nih.gov |
Note: Synergistic ratios (SR) can quantify the strength of the interaction, with SR > 1 indicating synergism. nih.gov
Insecticide Resistance Dynamics and Resistance Management Research for Dimefluthrin
Characterization of Biochemical and Genetic Mechanisms Conferring Resistance to Dimefluthrin (B1295995)
Insecticide resistance in pest populations is primarily mediated by two main mechanisms: target-site insensitivity and metabolic detoxification. Research on this compound resistance has focused on identifying the specific biochemical processes and genetic alterations that reduce the insecticide's efficacy.
Target-site resistance to pyrethroids, including this compound, often involves mutations in the voltage-gated sodium channel (VGSC) gene, the primary target site of these insecticides. These mutations, commonly referred to as kdr (knockdown resistance) mutations, can alter the sodium channel's sensitivity, reducing the binding affinity or efficacy of the insecticide wikipedia.org. Studies on Aedes albopictus, a significant mosquito vector, have investigated the presence and frequency of kdr mutations, such as F1534S, and their association with resistance to volatile pyrethroids like this compound researchgate.netnih.gov. While some studies indicate an association between kdr mutations and reduced susceptibility to this compound, metabolic resistance also plays a significant role researchgate.netnih.gov.
Metabolic resistance involves the increased capacity of insects to detoxify the insecticide before it reaches its target site. This is often mediated by the overexpression or increased activity of detoxification enzymes, primarily cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs) mbimph.commdpi.com. Research indicates that multifunctional oxidases (MFO), a type of P450, play an important role in this compound resistance in Aedes albopictus researchgate.netnih.gov. Studies have shown enhanced levels of EST, GST, and MFO activities in pyrethroid-resistant mosquito populations, correlating with reduced mortality rates upon exposure to pyrethroid active ingredients, including this compound researchgate.netmsptm.org.
Furthermore, recent research has explored the role of other genes in mediating this compound resistance. For instance, studies on Aedes albopictus have investigated the relationship between the adenosine (B11128) monophosphate-activated protein kinase (AMPK) gene (AalAMPKα) and this compound resistance, suggesting that this gene may play a role in the resistance mechanism xml-journal.netscienceopen.com. The expression of the AalAMPKα gene was found to be significantly higher in resistant strains compared to susceptible ones, and silencing this gene reduced the level of resistance xml-journal.netscienceopen.com.
Data from research on Aedes albopictus illustrates the contribution of both metabolic and target-site mechanisms to this compound resistance.
| Resistance Mechanism | Involved Enzymes/Genes | Observed Effect on Resistance |
| Metabolic | Multifunctional Oxidases (MFO) | Significant contribution |
| Metabolic | Esterases (EST) | Enhanced activity observed |
| Metabolic | Glutathione S-Transferases (GST) | Enhanced activity observed |
| Target-site | VGSC gene (kdr mutations) | Associated with reduced susceptibility |
| Other Genetic | AalAMPKα gene | Mediates resistance |
Cross-Resistance Profiles of this compound with Other Pyrethroid and Non-Pyrethroid Insecticides
Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, often within the same chemical class or even across different classes if the resistance mechanisms are shared. Understanding the cross-resistance profiles of this compound is vital for designing effective resistance management strategies that involve the rotation or combination of insecticides.
Studies have demonstrated cross-resistance between this compound and other pyrethroid insecticides in mosquito populations. Research on Aedes albopictus and Aedes aegypti has shown significant correlations in mortality rates between this compound and other pyrethroids such as prallethrin (B1678036) and d-allethrin (B1317032), suggesting the presence of cross-resistance among these compounds researchgate.netmsptm.orgum.edu.my. This indicates that populations resistant to one pyrethroid are likely to exhibit reduced susceptibility to others, including this compound. The shared target site (VGSC) and common metabolic detoxification pathways (P450s, esterases) among pyrethroids contribute to this phenomenon wikipedia.orgmdpi.com.
While cross-resistance among pyrethroids is well-documented, the profile of cross-resistance between this compound and non-pyrethroid insecticides is less extensively studied in the provided search results specifically for this compound. However, general research on insecticide resistance mechanisms in mosquitoes indicates that metabolic resistance mechanisms, particularly elevated P450 activity, can confer broad-spectrum resistance to insecticides from different chemical classes mbimph.commdpi.com. For example, some P450 enzymes have been shown to metabolize both pyrethroids and other insecticide classes like DDT mdpi.com.
Studies investigating insecticide susceptibility in mosquito populations often assess resistance to multiple insecticide classes simultaneously. For instance, research in Indonesia evaluated the resistance of Aedes aegypti to pyrethroids (deltamethrin, permethrin), organophosphates (malathion, pirimiphos-methyl), and carbamates (bendiocarb), revealing varying levels of resistance and suggesting limited cross-resistance among organophosphates but well-documented cross-resistance between deltamethrin (B41696) and permethrin (B1679614) plos.org. While this study did not directly assess this compound, it highlights the approach to characterizing cross-resistance profiles across different insecticide groups.
The presence of cross-resistance between this compound and other pyrethroids underscores the importance of considering the resistance status to the entire class when using this compound for pest control.
Strategic Approaches for Mitigating and Managing this compound Resistance in Pest Populations
Managing insecticide resistance is a critical component of sustainable pest control. Strategies aim to slow down the evolution and spread of resistance genes within pest populations, thereby preserving the effectiveness of insecticides like this compound.
Key strategies for mitigating and managing insecticide resistance, applicable to this compound, include:
Insecticide Rotation: This involves alternating the use of insecticides with different modes of action. By switching between compounds that target different physiological pathways in the insect, the selection pressure for resistance to any single insecticide is reduced mbimph.comirac-online.org. For effective rotation, it is crucial to use insecticides from different IRAC (Insecticide Resistance Action Committee) MoA classes irac-online.org. While this compound belongs to the pyrethroid class (IRAC MoA group 3) wikipedia.orgherts.ac.uk, rotating it with insecticides from other groups (e.g., organophosphates, carbamates, neonicotinoids) can help manage resistance mbimph.complos.org.
Integrated Pest Management (IPM): IPM programs combine various control tactics, including chemical, biological, cultural, and physical methods, to manage pest populations mbimph.commdpi.com. Reducing reliance solely on chemical control and incorporating non-chemical methods can significantly lower the selection pressure for insecticide resistance.
Resistance Monitoring: Regularly monitoring pest populations for changes in susceptibility to this compound and other insecticides is essential. This allows for the early detection of resistance and informs decisions on when to switch insecticides or implement other management strategies mbimph.com. Bioassays and molecular techniques can be used to assess resistance levels and identify the underlying mechanisms researchgate.netnih.gov.
Judicious Use of Insecticides: Applying insecticides only when necessary, at appropriate dosages, and targeting the most susceptible life stages can help reduce the intensity of selection pressure irac-online.org. Avoiding unnecessary or frequent applications of this compound can prolong its effectiveness.
Synergists: In some cases, synergists like piperonyl butoxide (PBO) can be used in combination with pyrethroids to enhance their efficacy in resistant populations wikipedia.orgmsptm.org. PBO inhibits certain detoxification enzymes, such as P450s, that are responsible for metabolizing pyrethroids wikipedia.org. Studies have shown that PBO can significantly increase the susceptibility of resistant mosquito strains to pyrethroids msptm.orgplos.org.
Implementing a combination of these strategies, tailored to the specific pest species and ecological context, is crucial for effectively mitigating and managing this compound resistance and ensuring the long-term sustainability of pest control efforts.
Ecotoxicological Profiling and Environmental Fate of Dimefluthrin
Ecotoxicity to Aquatic Organisms: Research on Fish and Invertebrate Models
Research indicates that Dimefluthrin (B1295995), similar to other synthetic pyrethroids, exhibits high toxicity to aquatic organisms, including fish and invertebrates nih.govherts.ac.uk. Acute toxicity studies provide quantitative data on the concentrations that can cause mortality in these organisms.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Organism Type | Species | Endpoint | Value (mg L⁻¹) | Source |
| Temperate Freshwater Fish | Oryzias latipes | Acute 96 hour LC₅₀ | 0.004 | E3 nih.gov |
| Temperate Freshwater Aquatic Invertebrates | Daphnia magna | Acute 48 hour EC₅₀ | 0.0017 | E3 nih.gov |
Note: E3 indicates Manufacturers safety data sheets, unverified data of known source.
The observed toxicity can vary significantly between different aquatic species nih.gov. Pyrethroids are generally more toxic to insects than to terrestrial vertebrates due to differences in sodium channel sensitivity, body size, and temperature herts.ac.uk.
Sublethal Effects of this compound on Growth, Development, and Physiological Parameters in Aquatic Biota
Beyond acute lethality, exposure to sublethal concentrations of this compound can induce a range of adverse effects on aquatic organisms, impacting their growth, development, and physiological functions. Long-term exposure studies are particularly important for understanding these effects.
Transcriptomic and Proteomic Analyses of Ecotoxicological Responses to this compound in Aquatic Species
Transcriptomic and proteomic analyses provide insights into the molecular mechanisms underlying the ecotoxicological responses of aquatic organisms to contaminants like this compound. These 'omics' approaches can identify changes in gene and protein expression that are indicative of stress and toxicity.
In the study on Acrossocheilus fasciatus exposed to this compound, transcriptomic analysis was conducted to understand the genetic basis of the observed effects nih.gov. This analysis identified differentially expressed genes (DEGs) in the fish, with some genes being upregulated and others downregulated nih.gov. These DEGs were found to be primarily associated with crucial biological processes including intestinal structure construction, immune functions, apoptosis, and resistance to DNA damage and pathogen infection nih.gov. For instance, upregulated DEGs were linked to processes such as necroptosis and the Hippo signaling pathway nih.gov. These findings suggest that this compound exposure triggers specific molecular responses aimed at coping with intestinal injury, activating antioxidative and immune systems, and inducing systematic adaptation nih.gov.
Proteomics, the study of the full set of proteins expressed by an organism, complements transcriptomics by providing information on protein abundance and modifications, which are more directly linked to cellular function and phenotype nih.govwikipedia.org. While the search results specifically mentioned transcriptomic analysis for this compound in fish nih.gov, proteomics is increasingly applied in aquatic ecotoxicology to explore molecular mechanisms and identify biomarkers of environmental stress wikipedia.orgnih.govherts.ac.uk. Integrating transcriptomic and proteomic data can provide a more comprehensive understanding of the biological interactions and metabolic pathways affected by pesticide exposure in aquatic organisms nih.gov.
Ecotoxicity to Terrestrial Non-Target Organisms: Investigations on Soil and Beneficial Arthropods
The ecotoxicity of this compound extends to terrestrial non-target organisms, particularly beneficial arthropods and potentially soil organisms. Pyrethroids are known to be toxic to a range of terrestrial invertebrates, including pollinators like honeybees and natural enemies such as predatory and parasitoid arthropods nih.govherts.ac.uk.
Studies on other pyrethroids highlight the potential impact on soil organisms and beneficial arthropods nih.govflybase.orguni.lu. For instance, research on the red imported fire ant (Solenopsis invicta), a terrestrial arthropod pest, showed that this compound exhibited toxicity with an LD₅₀ value of 1.57 ng/ant nih.gov. This demonstrates its insecticidal activity against terrestrial invertebrates. The assessment of risks to non-target arthropods, including those in soil, is an important aspect of environmental risk assessment frameworks for plant protection products flybase.org.
Environmental Persistence, Degradation Pathways, and Metabolite Formation of this compound in Various Compartments
The environmental fate of this compound, including its persistence, degradation pathways, and the formation of metabolites, dictates its potential for long-term environmental impact.
This compound has a low water solubility of 2.0 mg/l at 20 °C nih.gov. Pyrethroids are generally understood to be susceptible to degradation by sunlight and in the atmosphere, typically breaking down within one to two days nih.gov. However, when associated with sediment, their persistence can increase nih.gov.
Specific information on the detailed degradation pathways and metabolites of this compound in various environmental compartments (soil, water, sediment) is not extensively detailed in the consulted sources. While some pyrethroids have known metabolites with varying toxicity compared to the parent compound nih.gov, and photodegradation can produce harmful products nih.gov, specific data for this compound metabolites and their environmental fate were not found. The process of pesticide degradation and metabolite formation in environmental systems, such as in activated sludge, can be complex, involving various transformation products nih.gov. Standardized procedures exist for estimating the degradation kinetics of pesticides and their metabolites in environmental compartments for regulatory purposes wikidata.org.
Bioaccumulation and Biotransformation Dynamics of this compound within Ecological Food Webs
Bioaccumulation, the uptake and accumulation of a substance in an organism, and biotransformation, the metabolic conversion of a substance within an organism, are key processes influencing the movement and potential impact of this compound within ecological food webs.
This compound is a lipophilic compound nih.gov. Highly lipophilic substances, such as pyrethroids, have a tendency to accumulate in sediments and can bioaccumulate in aquatic organisms like fish nih.govnih.gov. Bioaccumulation occurs through direct exposure to contaminated media (like water or sediment) or by consuming contaminated food wikipedia.orgwikipedia.org.
While specific bioconcentration factor (BCF) data for this compound was not available nih.gov, its predicted XLogP3 of 5.5 suggests a potential for bioaccumulation nih.govnih.gov. Substances that are persistent, bioaccumulative, and exhibit negligible metabolism, particularly those with a log Kow between 5 and 8, can be of concern when widely dispersed in the environment wikipedia.org.
Biotransformation can influence bioaccumulation by increasing the elimination of the substance from the organism wikipedia.org. However, many models for predicting bioaccumulation assume no active biotransformation wikipedia.org. The transfer and bioaccumulation of pesticides in food webs are influenced by the chemical properties, toxicokinetics (absorption, distribution, metabolism, excretion), and the resistance and detoxification abilities of the exposed organisms wikipedia.org. Biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food web, is a related concern wikipedia.orgherts.ac.uk. Assessing the potential for biomagnification requires investigating the transfer of the substance through different trophic levels herts.ac.ukherts.ac.ukherts.ac.uk.
Advanced Environmental Risk Assessment Frameworks for this compound Application
Environmental risk assessment frameworks are essential for evaluating the potential adverse effects of pesticides like this compound on non-target organisms and ecosystems. These frameworks integrate data on ecotoxicity, environmental fate, and exposure to determine the likelihood and magnitude of risks.
Advanced risk assessment frameworks consider various aspects, including the specific protection goals for different organism groups and ecosystem services flybase.org. For pesticides, this involves assessing risks to aquatic organisms, terrestrial non-target organisms (including soil organisms and beneficial arthropods), and potentially other environmental compartments flybase.orgherts.ac.uk.
Key components of these frameworks include:
Hazard Assessment: Determining the inherent toxicity of the substance to different organisms through laboratory and field studies flybase.orguni.lu.
Exposure Assessment: Estimating the concentrations of the substance and its relevant metabolites in various environmental compartments based on application patterns, environmental fate properties (persistence, degradation, mobility), and potential for bioaccumulation wikidata.orgherts.ac.uk.
Risk Characterization: Comparing estimated environmental concentrations or internal exposures with toxicity data to determine the potential for adverse effects. This often involves calculating risk quotients or using more complex modeling approaches wikipedia.orgherts.ac.uk.
For substances with bioaccumulation potential, risk assessment frameworks may incorporate models to predict concentrations in organisms at different trophic levels and assess the potential for biomagnification wikipedia.orgherts.ac.ukherts.ac.uk. The development of standardized procedures for calculating environmental fate parameters, such as degradation kinetics, is crucial for harmonizing risk assessments wikidata.org. Regulatory bodies continually review and update guidance documents for assessing the risks of pesticides to ensure the protection of non-target organisms and the environment flybase.orgherts.ac.uk.
Mammalian Toxicology and Human Health Risk Research of Dimefluthrin
Neurotoxicological Investigations of Dimefluthrin (B1295995) in Mammalian Systems
Research into the neurotoxic potential of this compound in mammalian systems has explored its effects on neural development and function. Studies utilizing model organisms like zebrafish, which share similarities in neurodevelopmental processes with mammals, have provided insights into the potential for this compound to induce neurodevelopmental deficits and behavioral disorders. nih.govresearchgate.net
Elucidation of Molecular and Cellular Mechanisms Underlying this compound-Induced Neurotoxicity
The neurotoxic action of pyrethroids, including this compound, primarily involves the disruption of voltage-gated sodium channels in nerve cells. ontosight.airesearchgate.net This interaction leads to an influx of sodium ions, causing depolarization of the nerve membrane and subsequent rapid paralysis in insects. ontosight.ai In mammals, sodium channels are also significant targets for pyrethroid neurotoxicity. researchgate.net Additionally, other targets such as voltage-gated calcium and chloride channels may play a role as alternative or secondary sites of action for certain pyrethroids. researchgate.net While the precise molecular and cellular mechanisms of this compound-induced neurotoxicity in mammalian systems are still being elucidated, research in zebrafish larvae suggests impairments in neurotransmitter transmission and damage to the blood-brain barrier. nih.gov Reduced activity of acetylcholinesterase (AChE) and dysregulated mRNA expression levels of syn2a have been observed post-exposure in zebrafish, indicating potential impacts on synaptic function. nih.gov
Developmental Neurotoxicity Studies of this compound and Implications for Vulnerable Populations
Developmental neurotoxicity studies are crucial for understanding the potential risks of chemical exposure during critical periods of nervous system development, particularly for vulnerable populations like children. nih.govresearchgate.net Research using zebrafish larvae has indicated that this compound can induce neurodevelopmental damage and lead to changes in locomotor behavior. nih.gov Observations in transgenic zebrafish models have suggested this compound-induced impairments in the development of the olfactory bulb and peripheral nerves, as well as damage to the blood-brain barrier. nih.gov While studies on developmental neurotoxicity of pyrethroids in mammals are ongoing, some research suggests that neonatal rats may be significantly more sensitive to the acute toxicity of certain pyrethroids compared to adults. researchgate.net Further well-designed studies are needed to fully understand the potential developmental neurotoxicity of this compound in mammalian systems and its implications for vulnerable populations. researchgate.net
Reproductive and Developmental Toxicology of this compound
Investigations into the reproductive and developmental toxicity of this compound have primarily focused on animal models to assess potential adverse effects on gestation, fetal development, and long-term reproductive outcomes.
Research on Gestational Exposure Effects and Fetal Abnormalities Induced by this compound
Studies in pregnant mice exposed to this compound-based mosquito coil smoke have revealed teratogenic effects. Exposure during various pregnancy stages, particularly from the seventh to the eighteenth day of gestation, resulted in a reduced number of live fetuses and an increase in fetal mortality. mabjournal.commabjournal.comunand.ac.idunand.ac.id Additionally, a decrease in fetal weight, length, and volume was observed, notably during the seventh to eighth day of gestation. mabjournal.commabjournal.comunand.ac.idunand.ac.id Fetal abnormalities, specifically hemorrhages, were reported, with the highest incidence occurring after three hours of daily exposure during pregnancy. mabjournal.commabjournal.comunand.ac.idunand.ac.id While the exact mechanism for this compound-induced hemorrhage is not fully understood, it is hypothesized to be related to the composition of smoke and gas particles from mosquito coils influencing blood particles. mabjournal.com Exposure to mosquito coils containing this compound has also been linked to a significant increase in the final uterine weight of mice, potentially due to the production of reactive oxygen species metabolites. mabjournal.com
Multigenerational and Long-Term Reproductive Outcome Studies of this compound
Information specifically on multigenerational and long-term reproductive outcome studies of this compound in mammals is limited in the provided search results. However, research on other pyrethroids has sometimes included two-generation reproductive studies in rats, observing effects such as delays in sexual maturity potentially linked to growth retardation, though without affecting the ability to reproduce or nurse in either generation. sumitomo-chem.co.jp General reviews on the reproductive toxicity of other pesticide classes, like organochlorines, highlight concerns about chronic exposure leading to generational reproductive issues and potential hereditary health risks, underscoring the importance of such studies for any pesticide. wisdomlib.org Further research is needed to specifically assess the multigenerational and long-term reproductive effects of this compound.
Systemic and Organ-Specific Toxicity of this compound in Animal Models
Studies in animal models have investigated the systemic and organ-specific toxicity of this compound. While some sources suggest a relatively low toxicity to mammals compared to insects ontosight.airesearchgate.netresearchgate.netresearchgate.net, adverse effects on specific organs have been reported.
Inhalation exposure to insect repellents containing this compound has been associated with histopathological findings in the liver and kidneys of Wistar rats, including cell degeneration and necrosis. researchgate.net Exposure to electric mats containing this compound contributed to cellular degeneration and thickening of pleural membranes in lung tissue in animal models, raising concerns about respiratory health impacts from prolonged exposure. researchgate.net
Research in juvenile Acrossocheilus fasciatus, a species of teleost fish, exposed to this compound for 60 days showed a significant decrease in body weight and alterations in intestinal morphology, with irregular villi observed. nih.gov Gene expression analysis in these fish indicated downregulation of immune-related genes and pathways associated with metabolism and immune response. nih.gov While this study was conducted in fish, it suggests potential systemic impacts on growth, intestinal health, and immune function that warrant consideration in mammalian toxicity assessments.
Studies in zebrafish have also indicated that this compound can cause organ malformations during embryonic development, notably affecting the heart. nih.gov Histopathological analyses revealed ventricular linearization, and evidence of oxidative stress and cardiac apoptosis via the p53/Caspase pathway was observed. nih.gov
While acute toxicity studies in rats have shown relatively low oral and dermal LD50 values, inhalation studies indicated a lower LC50. herts.ac.ukhpc-standards.us Repeated exposure studies in animals have observed effects such as lipofuscin-like brown pigment deposition in the liver and kidneys, acinar cell hypertrophy in the submandibular gland, and follicular cell hypertrophy in the thyroid in chronic toxicity studies. sumitomo-chem.co.jp Inhalation exposure has also resulted in tremors, ataxic gait, and muscle stress or hypersensitivity. sumitomo-chem.co.jp Studies in dogs have shown an increased tendency of liver weight, hepatocellular hypertrophy, and changes in blood biochemical parameters. sumitomo-chem.co.jp
Data on this compound toxicity in animal models is summarized in the table below:
| Organ System/Endpoint | Animal Model | Key Findings | Source |
| Neurotoxicity | Zebrafish larvae | Neurodevelopmental damage, impaired neurotransmitter transmission, altered locomotor behavior, damage to blood-brain barrier. nih.gov | nih.gov |
| Rats, Rabbits, Dogs | Clinical signs including tremor (all species), vomiting (dogs), increased salivation (rats and dogs). epa.gov | epa.gov | |
| Reproductive/ | Pregnant Mice | Reduced live fetuses, increased fetal mortality, decreased fetal weight/length/volume, fetal hemorrhages. mabjournal.commabjournal.comunand.ac.idunand.ac.id | mabjournal.commabjournal.comunand.ac.idunand.ac.id |
| Developmental | Mice | Increased final uterine weight. mabjournal.com | mabjournal.com |
| Systemic/Organ | Wistar Rats | Cell degeneration and necrosis in liver and kidneys (inhalation). researchgate.net | researchgate.net |
| Animal Models | Cellular degeneration and pleural thickening in lung tissue (inhalation from electric mats). researchgate.net | researchgate.net | |
| Acrossocheilus fasciatus (Fish) | Decreased body weight, altered intestinal morphology, irregular villi, downregulated immune/metabolism genes (long-term exposure). nih.gov | nih.gov | |
| Zebrafish embryos | Organ malformations (heart), ventricular linearization, oxidative stress, cardiac apoptosis. nih.gov | nih.gov | |
| Rats, Dogs | Lipofuscin deposition (liver, kidneys), acinar cell hypertrophy (submandibular gland), follicular cell hypertrophy (thyroid), liver weight increase, hepatocellular hypertrophy, altered blood biochemistry (chronic). sumitomo-chem.co.jp | sumitomo-chem.co.jp | |
| Rats | Tremors, ataxic gait, muscle stress/hypersensitivity (inhalation). sumitomo-chem.co.jp | sumitomo-chem.co.jp |
Hepatotoxicity and Nephrotoxicity Research Related to this compound Exposure
Studies in Wistar rats exposed to insect repellent formulations containing this compound have indicated potential for liver and kidney toxicity. Research observed histopathological changes, including necrosis and cell degeneration, in the liver and kidneys of exposed rats. The severity of this damage appeared to be correlated with the concentration of this compound in the tested formulations mabjournal.com. Higher this compound content in electric mosquito coils, for instance, was associated with increased liver and kidney tissue damage, specifically necrosis and degeneration mabjournal.com.
Immunotoxicity and Hematological Impact Studies of this compound
Research examining the impact of this compound exposure on the immune system and hematological parameters in mammals has been conducted. In a study involving rats exposed to insect repellent smoke containing this compound, leukocyte profiles were analyzed. While the study reported descriptive increases in the counts of eosinophils, neutrophil stabs, neutrophil segments, and monocytes in groups exposed to higher concentrations of this compound, statistical analysis showed no significant differences in leukocyte profiles across the groups mdpi.comresearchgate.netglobalauthorid.com. The findings suggested that higher concentrations of this compound could potentially affect leukocyte profiles and lung health, although the statistical significance was not reached in this particular study's leukocyte analysis mdpi.comglobalauthorid.com. More broadly, exposure to pyrethroid insecticides has been associated with potential hematological toxicity and changes in biochemical and cytokine profiles xml-journal.net.
Cardiotoxicity Research and Mechanisms of this compound-Induced Cardiac Effects
Investigations into the cardiotoxicity of this compound have utilized model organisms to elucidate potential cardiac effects and their underlying mechanisms. Research using zebrafish embryos revealed that this compound exposure can induce significant cardiotoxicity. Findings included reduced hatching rates, organ malformations (notably affecting the heart), and ventricular linearization in developing zebrafish hpc-standards.us. The mechanisms explored suggest that this compound-induced cardiotoxicity involves oxidative stress, evidenced by reduced antioxidant enzyme activities and the accumulation of cardiac reactive oxygen species (ROS) hpc-standards.us. Furthermore, studies indicated that this compound can induce cardiac apoptosis via the p53/Caspase pathway, with observed upregulation of key genes including p53, cytochrome C (cyto-C), caspase-9, and caspase-3 hpc-standards.us.
Pulmonary Effects and Respiratory System Research Following this compound Exposure
Studies have investigated the effects of inhaling substances containing this compound on the respiratory system. Exposure to insect repellent smoke containing this compound has been shown to potentially cause lung problems in mammals. Research in rats exposed to such smoke demonstrated histopathological findings in the lungs, including cell degeneration and necrosis mdpi.comglobalauthorid.com. Specifically, exposure to electric mat mosquito repellent with higher this compound content contributed to observed cell degeneration (7.5%) and pleural thickening (30%) in the lungs mdpi.comglobalauthorid.com. Mucous thickening was also observed in groups exposed to high concentrations of this compound in electric mosquito coil smoke mdpi.com. Continuous exposure to insect repellent smoke can lead to degenerated cells becoming necrotic cells mdpi.com.
Analytical Chemistry Methodologies for Dimefluthrin Research
Advanced Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis of Dimefluthrin (B1295995)
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are widely employed for the quantitative analysis of this compound. sigmaaldrich.comsigmaaldrich.comfigshare.comsigmaaldrich.comlibretexts.org These techniques offer the necessary separation power and sensitivity for analyzing this compound in various matrices.
Gas chromatography-mass spectrometry (GC-MS) is a common approach. sigmaaldrich.comsigmaaldrich.comlibretexts.org For instance, GC/MS operating in negative chemical ionization (NCI) mode has been used for the determination of this compound in indoor air samples. sigmaaldrich.comsigmaaldrich.com GC with electron capture detection (GC-ECD) has also been utilized, particularly for the analysis of this compound in mosquito coils, although this method can be complex. guidechem.comunilongmaterial.com
Liquid chromatography-mass spectrometry (LC-MS), and specifically LC-tandem mass spectrometry (LC-MS/MS), is another powerful technique for this compound analysis, capable of analyzing multiple pesticide residues simultaneously in complex matrices like food and sludge. foodsafetyasia.orgshimadzu.comnih.gov LC-MS/MS can measure compounds traditionally analyzed by GC, offering high sensitivity. shimadzu.com
High-resolution mass spectrometry (HRMS) can be employed for validating the absence of this compound degradation products in stability studies.
For quantitative analysis, internal standards are often used to improve accuracy and precision. guidechem.comresearchgate.net Matrix-matched calibration is also frequently employed in GC-MS/MS and LC-MS/MS to compensate for matrix effects, which can significantly influence results in complex samples. foodsafetyasia.org
Sample Preparation and Extraction Protocols for Diverse Biological and Environmental Matrices Containing this compound
Effective sample preparation and extraction are critical steps to isolate this compound from the sample matrix and remove interfering substances before analysis. researchgate.netacs.org The specific protocol depends on the matrix type, such as water, soil, sediment, air, or biological tissues.
For environmental water samples, techniques like stir bar sorptive extraction (SBSE) coupled with thermal desorption GC-MS (SBSE-TD-CGC/MS) are recommended for trace-level detection. researchgate.netacs.org SBSE is a solventless microextraction technique that uses a polymer-coated stir bar to extract analytes from aqueous samples, offering high preconcentration factors and low detection limits compared to traditional liquid-liquid extraction (LLE). researchgate.net Solid-phase extraction (SPE) is another common method for extracting pyrethroids, including this compound, from filtered water samples. usgs.govresearchgate.net
In solid matrices like agricultural sediments and soil, GC/MS has been used for this compound determination. sigmaaldrich.comsigmaaldrich.com Extraction from sediment can be achieved using methods like microwave-assisted extraction (MAE), followed by cleanup steps such as stacked SPE and HPLC/GPC to remove matrix interferences. usgs.gov The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method, often combined with GC-MS/MS and LC-MS/MS, has been adapted for pesticide residue analysis in complex matrices like soil and food, offering a streamlined approach to extraction and cleanup. foodsafetyasia.orgnih.govresearchgate.netportico.orgresearchgate.net Combining QuEChERS extraction with SBSE-TD-CGC/MS has been suggested for improving sensitivity in complex biological matrices like soil or plant tissues. Optimizing parameters such as pH and salt content during extraction can enhance partitioning efficiency.
For air samples, common extraction methods include SPE, LLE, and solid-phase microextraction (SPME). mdpi.com Soxhlet extraction (SE) is also a prevailing method for extracting pesticide residues from air samplers, often using solvents like acetone (B3395972) or dichloromethane. mdpi.com
In biological matrices such as urine, blood, and tissues, GC-MS and HPLC are commonly used for analysis after appropriate extraction. researchgate.netcdc.gov Solid phase extraction methods have been described for the isolation of synthetic pyrethroids from biological samples, eliminating time-consuming repeated extractions with organic solvents. cdc.gov
Sample preparation techniques aim to preconcentrate target analytes and remove interfering matrix components, which is crucial for accurate and reliable analysis, especially at low concentrations. researchgate.netacs.org
Development and Validation of High-Sensitivity Detection Methods for Trace Levels of this compound and its Metabolites
Achieving high sensitivity is essential for detecting this compound and its metabolites at trace levels in environmental and biological samples. Advanced detection methods, often coupled with efficient sample preparation, enable the quantification of these compounds at very low concentrations.
Techniques like SBSE-TD-CGC/MS have demonstrated high sensitivity for this compound in environmental water samples, achieving detection limits significantly lower than traditional LLE. researchgate.net For instance, detection limits of 0.69 ng L⁻¹ for this compound in environmental water samples have been reported using SBSE. researchgate.netresearchgate.net This method offers a high preconcentration factor.
GC/MS/MS and LC-MS/MS offer enhanced sensitivity and selectivity compared to single-stage MS, allowing for lower method detection limits (MDLs) and limits of quantification (LOQs) in various matrices, including water, sediment, and food. foodsafetyasia.orgshimadzu.comnih.govusgs.gov MDLs in water have been reported in the ng/L range using GC/MS/MS. usgs.gov For sediment, MDLs are typically in the µg/kg range, with lower limits achievable using GC/MS/MS. usgs.gov
Validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose and produces accurate, repeatable, and reliable results. apvma.gov.aunetpharmalab.eseuropa.eu This involves evaluating parameters such as linearity, detection limits, quantification limits, accuracy (recovery), and precision (repeatability and reproducibility). guidechem.comfoodsafetyasia.orgnih.govresearchgate.netresearchgate.netapvma.gov.aueuropa.eu Regulatory guidelines, such as those from the EPA and the European Commission, provide frameworks for validating analytical methods for pesticide residues. europa.eufda.govfda.gov
High sensitivity detection methods are particularly important for monitoring pesticides in environmental matrices and food to ensure compliance with regulatory limits and assess potential exposure risks. The continuous development and validation of these methods are crucial for the accurate determination of this compound and its metabolites at trace levels.
Emerging Research Themes and Future Directions in Dimefluthrin Studies
Computational Toxicology and In Silico Modeling for Predicting Dimefluthrin's Biological Effects
Computational toxicology and in silico modeling are becoming integral to predicting the potential biological effects of chemical compounds like This compound (B1295995). These approaches utilize computer-based models and simulations to assess the toxicity of chemicals, offering rapid and cost-effective methods compared to traditional animal testing. azolifesciences.commdpi.comnih.gov In silico methods can predict potential adverse effects based on a chemical's structural and functional properties, providing insights into potential risks. azolifesciences.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico toxicology, predicting a chemical's activity based on its molecular descriptors. mdpi.comnih.gov These models can be used to estimate toxicity endpoints, both quantitatively (e.g., lethal dose) and qualitatively (e.g., toxic or non-toxic). nih.gov While computational toxicology is a powerful tool for screening and prioritizing chemicals for further testing, the complexity of biological systems presents challenges in accurately modeling chemical-organism interactions. azolifesciences.com Ongoing research aims to enhance these models by integrating systems biology approaches. azolifesciences.com
Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in this compound Research
The integration of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, is poised to provide a more comprehensive understanding of how organisms interact with this compound at a molecular level. These high-throughput techniques allow for large-scale analysis of biological molecules, offering insights into genetic material (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). humanspecificresearch.orgnih.govmdpi.comnih.govresearchgate.net
By analyzing changes in gene expression, protein profiles, and metabolic alterations in organisms exposed to this compound, researchers can gain a deeper understanding of the molecular mechanisms of its effects. nih.gov This integrated approach can help identify specific biomarkers of exposure or effect, elucidate toxicity pathways, and reveal adaptive responses or disruptions within biological systems. nih.govresearchgate.net While individual omics studies provide valuable data, the integration of data from multiple omics platforms is crucial for mapping intricate biochemical pathways and gaining a holistic view of biological responses. nih.govmdpi.com
Nanotechnology and Encapsulation Research for Controlled Release and Reduced Environmental Impact of this compound
Nanotechnology and encapsulation research are exploring innovative ways to deliver pesticides like this compound, aiming for controlled release and reduced environmental impact. Nanoencapsulation involves confining active ingredients within nanocarriers, which can enhance stability, improve bioavailability, and facilitate targeted and controlled release. researchgate.netmdpi.comsaspublishers.com This approach can lead to more efficient use of the active substance, potentially reducing the required amount and minimizing environmental pollution and damage. mdpi.comsaspublishers.com
Controlled release mechanisms can be designed to respond to environmental stimuli, ensuring the pesticide is released when and where it is most needed. mdpi.comsaspublishers.com This can mitigate the persistent effects of residues, diminish environmental toxicity, and facilitate pest elimination with less adverse effects on non-target organisms. saspublishers.comhorizonepublishing.com While promising, further research is needed to optimize encapsulation materials, assess long-term environmental impacts, and ensure the scalability and safety of these technologies. researchgate.nethorizonepublishing.com
Global Monitoring Programs and Surveillance of this compound in Environmental and Biological Samples
Global monitoring programs and surveillance are essential for tracking the presence and levels of pesticides like this compound in environmental and biological samples. Monitoring helps assess the extent of contamination, understand exposure pathways, and evaluate the effectiveness of regulatory measures. Studies have involved testing environmental samples such as soil and sediment, as well as biological samples like blood and breast milk, to determine residue levels of pesticides. paho.orgfao.orgfigshare.com
These programs contribute to a broader understanding of the distribution and persistence of pesticides in various ecosystems and their potential impact on human and environmental health. paho.orgresearchgate.net The development and validation of sensitive analytical methods, including minimally invasive sampling techniques, are crucial for effective global surveillance. nih.gov Continued monitoring and data collection are vital for informing risk assessments and supporting informed decision-making regarding pesticide use and regulation on a global scale.
Harmonization of Regulatory Science and Academic Research for Sustainable this compound Use
Harmonizing regulatory science and academic research is crucial for promoting the sustainable use of pesticides like this compound. Regulatory science focuses on developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. fda.gov Bridging the gap between academic research findings and regulatory requirements is essential for translating scientific advancements into practical applications and ensuring that new products meet necessary safety and efficacy standards. csa-stars.eueuropa.eu
Collaboration between regulatory authorities, academic institutions, and other stakeholders can facilitate the development of clear, science-based standards for pesticide evaluation and use. csa-stars.eunih.gov This harmonization can streamline the regulatory process, accelerate the adoption of more sustainable practices, and improve the efficiency of bringing safer and more effective pest control solutions to market. csa-stars.eunih.govcirsci.org Initiatives aimed at strengthening regulatory science in academia and fostering dialogue between researchers and regulators are key to achieving this harmonization and supporting the sustainable use of pesticides. csa-stars.eueuropa.eu
Q & A
Q. What are the key physicochemical properties of Dimefluthrin that influence its environmental persistence and analytical detection?
this compound’s environmental behavior and detectability are governed by its high hydrophobicity (log P > 6) and low water solubility (2,000 µg L⁻¹), which necessitate specialized extraction techniques for trace analysis. Its stability under varying pH and UV exposure further impacts degradation studies. Researchers should prioritize methods accounting for these properties, such as stir bar sorptive extraction (SBSE) paired with thermal desorption gas chromatography-mass spectrometry (TD-GC/MS), to overcome matrix interference in aqueous samples .
Q. What standardized analytical methods are recommended for detecting this compound in environmental samples, and what are their limitations?
The SBSE-TD-CGC/MS method offers the highest sensitivity (LOD < 0.5 µg L⁻¹) for this compound in water samples, outperforming traditional liquid-liquid extraction (LLE) . However, limitations include potential carryover in SBSE coatings and matrix effects in organic-rich environments. Method validation should include recovery tests (spiked samples) and cross-calibration with LLE to ensure accuracy .
Q. What are the best practices for synthesizing and characterizing novel this compound derivatives in experimental settings?
Synthesis protocols should detail reaction conditions (e.g., solvent, catalyst) and purification steps (e.g., column chromatography). Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm identity and purity (>95%). For reproducibility, follow journal guidelines: report yields, spectral data, and citations for known compounds, and provide full synthetic details for new derivatives in supplementary materials .
Advanced Research Questions
Q. How can researchers optimize SBSE parameters for this compound analysis in complex aqueous matrices?
Optimization involves:
- Coating selection : Polydimethylsiloxane (PDMS) coatings are ideal for hydrophobic compounds like this compound.
- Desorption parameters : Temperatures ≥ 280°C and splitless injection modes minimize analyte loss.
- Matrix adjustment : Salt addition (NaCl, 30% w/v) enhances extraction efficiency by reducing solubility. Validate with spike-recovery experiments in real-world samples (e.g., agricultural runoff) .
Q. What strategies resolve contradictions in reported detection limits of this compound across studies?
Discrepancies often arise from methodological differences (e.g., extraction time, instrument calibration). To reconcile
Q. How should ecotoxicological studies be designed to assess sublethal effects of this compound on non-target aquatic organisms?
- Exposure regimes : Use environmentally relevant concentrations (0.1–10 µg L⁻¹) and chronic exposure durations (>21 days).
- Endpoints : Measure biomarkers (e.g., acetylcholinesterase inhibition) and behavioral changes (e.g., locomotion).
- Statistical design : Employ multivariate analysis to distinguish this compound-specific effects from co-occurring pyrethroids .
Q. What methodological considerations are critical when extrapolating laboratory toxicity data to field conditions?
- Bioavailability adjustments : Incorporate sediment organic carbon content and dissolved organic matter into toxicity models.
- Field validation : Compare lab-derived LC₅₀ values with in-situ mesocosm studies.
- Climate variables : Test temperature-dependent toxicity, as metabolic rates in aquatic organisms influence pesticide uptake .
Q. How can researchers formulate hypotheses to address gaps in understanding this compound’s mode of action in insect populations?
Use the PICOT framework:
- Population : Target species (e.g., Aedes aegypti).
- Intervention : this compound exposure at sublethal doses.
- Comparison : Untreated cohorts.
- Outcome : Neurological disruption (e.g., voltage-gated sodium channel binding).
- Time : Acute (24h) vs. chronic (14d) effects. Prioritize studies comparing resistance mechanisms across pyrethroids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
